molecular formula C29H33N2NaO7S2 B12279018 sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate

sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate

Cat. No.: B12279018
M. Wt: 608.7 g/mol
InChI Key: QTBXQBZTDGWASR-UHFFFAOYSA-M
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Description

The compound sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate is a complex organic molecule with significant scientific interest. This compound features a unique structure with multiple indole and sulfonate groups, making it a subject of study in various fields such as chemistry, biology, and materials science.

Properties

Molecular Formula

C29H33N2NaO7S2

Molecular Weight

608.7 g/mol

IUPAC Name

sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate

InChI

InChI=1S/C29H32N2O6S2.Na.H2O/c1-28(2)22-18-20(38(32,33)34)14-16-24(22)30(5)26(28)12-10-8-7-9-11-13-27-29(3,4)23-19-21(39(35,36)37)15-17-25(23)31(27)6;;/h7-19H,1-6H3,(H-,32,33,34,35,36,37);;1H2/q;+1;/p-1

InChI Key

QTBXQBZTDGWASR-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.O.[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by sulfonation and subsequent coupling reactions to form the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction pathway and product distribution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated indole derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

Sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as dyes and sensors, due to its optical and electronic properties.

Mechanism of Action

The mechanism of action of sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate involves its interaction with specific molecular targets. The compound’s sulfonate groups enable it to bind to proteins and enzymes, modulating their activity. The indole moieties may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with similar structural features.

    p-Hydroxyphenylethanol: Contains hydroxyl groups that influence its reactivity.

    4-Hydroxybenzaldehyde: Shares aromatic characteristics with the target compound.

Uniqueness

Sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate is unique due to its combination of indole and sulfonate groups, which confer distinct chemical and biological properties

Biological Activity

The compound sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate , commonly referred to in the literature as a sulfonated indole derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C37H44N3O6S
Molecular Weight: 646.91 g/mol
IUPAC Name: Sodium (2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate

  • Fluorescent Properties : The compound exhibits strong fluorescent properties due to its indole structure. This characteristic is utilized in various biological imaging techniques, allowing for the visualization of cellular processes in real-time.
  • Antioxidant Activity : Studies indicate that sulfonated indoles possess antioxidant properties that can mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection and cancer therapy.
  • Antimicrobial Effects : Preliminary research suggests that this compound may exhibit antimicrobial activity against various bacterial strains. The sulfonate group is hypothesized to enhance membrane permeability in bacterial cells.

Therapeutic Applications

The biological activities of this compound have led to its exploration in several therapeutic contexts:

  • Cancer Treatment : The compound's ability to induce apoptosis in cancer cells while sparing normal cells suggests potential as a chemotherapeutic agent.
  • Neuroprotective Agent : Its antioxidant properties may provide protective effects against neurodegenerative diseases by reducing neuronal cell death caused by oxidative stress.

Case Study 1: Antioxidant Activity in Neuroprotection

A study conducted on neuronal cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to control groups. The findings suggest its potential use in treating conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimal inhibitory concentrations lower than those of conventional antibiotics.

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